2-(Pyrazin-2-yloxy)acetic acid
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Overview
Description
2-(Pyrazin-2-yloxy)acetic acid is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of an acetic acid moiety attached to the pyrazine ring via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yloxy)acetic acid typically involves the reaction of pyrazin-2-ol with chloroacetic acid or its derivatives. One common method includes dissolving pyrazin-2-ol and potassium carbonate in acetone, followed by the addition of ethyl chloroacetate. The reaction mixture is then refluxed to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazin-2-yloxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-(Pyrazin-2-yloxy)acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yloxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(Pyridyl-2-yloxy)acetic acid
- 2-(Quinoxalin-2-yloxy)acetic acid
- 2-(Pyrimidin-2-yloxy)acetic acid
Comparison: 2-(Pyrazin-2-yloxy)acetic acid is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. For instance, the pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, which may not be as pronounced in other similar compounds .
Properties
CAS No. |
1593757-12-0 |
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Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-pyrazin-2-yloxyacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-11-5-3-7-1-2-8-5/h1-3H,4H2,(H,9,10) |
InChI Key |
KZNQETMILLPNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)OCC(=O)O |
Origin of Product |
United States |
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